molecular formula C12H10Cl4N2O4 B14608092 Acetamide, N,N'-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- CAS No. 58084-99-4

Acetamide, N,N'-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro-

Katalognummer: B14608092
CAS-Nummer: 58084-99-4
Molekulargewicht: 388.0 g/mol
InChI-Schlüssel: SNMBLMPZPXJOLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- is a complex organic compound characterized by its unique molecular structure, which includes a benzodioxole ring and dichloroacetamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2,2-dichloroacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The dichloroacetamide groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
  • N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide
  • N-(1,3-Benzodioxol-5-ylmethylene)-2-(2,3-dichlorophenoxy)acetohydrazide

Uniqueness

Acetamide, N,N’-(1,3-benzodioxol-5-ylmethylene)bis[2,2-dichloro- is unique due to its specific combination of a benzodioxole ring and dichloroacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

58084-99-4

Molekularformel

C12H10Cl4N2O4

Molekulargewicht

388.0 g/mol

IUPAC-Name

N-[1,3-benzodioxol-5-yl-[(2,2-dichloroacetyl)amino]methyl]-2,2-dichloroacetamide

InChI

InChI=1S/C12H10Cl4N2O4/c13-8(14)11(19)17-10(18-12(20)9(15)16)5-1-2-6-7(3-5)22-4-21-6/h1-3,8-10H,4H2,(H,17,19)(H,18,20)

InChI-Schlüssel

SNMBLMPZPXJOLY-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.